8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione
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Overview
Description
8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione is a chemical compound with the molecular formula C10H11ClN4O3 It belongs to the class of purine derivatives and is characterized by the presence of a chloro group at the 8th position, two methyl groups at the 1st and 3rd positions, and a 2-oxopropyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine precursor, such as 1,3-dimethylxanthine.
Alkylation: The 2-oxopropyl group is introduced through an alkylation reaction using reagents like 2-bromoacetone or 2-chloroacetone in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione
- 8-Methoxy-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione
- 8-Chloro-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione is unique due to the specific positioning of the chloro and 2-oxopropyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H11ClN4O3 |
---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-9-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C10H11ClN4O3/c1-5(16)4-15-7-6(12-9(15)11)8(17)14(3)10(18)13(7)2/h4H2,1-3H3 |
InChI Key |
NHHLTJQEXRYNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1Cl |
Origin of Product |
United States |
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